molecular formula C19H18O6 B2945843 (Z)-tert-butyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-93-5

(Z)-tert-butyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2945843
CAS No.: 620547-93-5
M. Wt: 342.347
InChI Key: JNKKCXLIMHHYLI-YBEGLDIGSA-N
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Description

(Z)-tert-butyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic chemical intermediate of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates a benzofuranone core, a motif known for its diverse biological activities [https://pubchem.ncbi.nlm.nih.gov/compound/177052], linked via a Z-configured alkene to a furan ring and further functionalized with a tert-butyl acetoxy ether chain. This specific molecular architecture suggests its primary utility as a key precursor or building block in the synthesis of more complex molecules, particularly those targeting biologically relevant pathways. Researchers investigate this compound for its potential in developing novel pharmacologically active agents, as the benzofuranone scaffold is frequently explored in the context of anti-inflammatory, antioxidant, and anticancer agent development [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9910353/]. The presence of the furan and the ester group also makes it a valuable scaffold for further chemical derivatization, such as hydrolysis to the corresponding acid or manipulation of the alkene geometry, to study structure-activity relationships (SAR). This product is intended for research and manufacturing applications as a reference standard or intermediate and is strictly for Research Use Only, not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-19(2,3)25-17(20)11-23-13-6-7-14-15(9-13)24-16(18(14)21)10-12-5-4-8-22-12/h4-10H,11H2,1-3H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKKCXLIMHHYLI-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-butyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves a multi-step process:

    Formation of the furan-2-ylmethylene intermediate: This step involves the condensation of furan-2-carbaldehyde with an appropriate ketone or aldehyde under acidic or basic conditions to form the furan-2-ylmethylene intermediate.

    Cyclization to form the benzofuran moiety: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the benzofuran ring.

    Esterification: The final step involves the esterification of the hydroxyl group with tert-butyl bromoacetate in the presence of a base like potassium carbonate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and advanced purification techniques would ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction of the carbonyl group in the benzofuran moiety can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Benzofuran-2-ylmethanol derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-tert-butyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate serves as a versatile intermediate for the synthesis of more complex molecules

Biology

The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, the compound is being investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the materials science field, the compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism by which (Z)-tert-butyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects involves its interaction with specific molecular targets. The furan and benzofuran rings can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (Z)-tert-butyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be contextualized by comparing it to four closely related derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

Compound Name Substituent on Benzylidene Ester Group Molecular Formula Molecular Weight (g/mol) XLogP3* Hydrogen Bond Acceptors
This compound Furan-2-yl tert-Butyl C₂₁H₂₂O₆ (inferred) ~386.4 ~3.8† 6
Methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 3-Fluorophenyl Methyl C₁₉H₁₅FO₅ 328.3 ~3.2 5
Benzyl 2-((2-(3-methylthiophen-2-yl)methylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 3-Methylthiophen-2-yl Benzyl C₂₃H₁₈O₅S 406.5 ~4.5‡ 5
Methyl 2-((2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 4-tert-Butylphenyl Methyl C₂₂H₂₂O₅ 366.4 5.2 5
(Z)-tert-Butyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate Benzo[d][1,3]dioxol-5-yl tert-Butyl C₂₂H₂₀O₇ 396.4 ~3.5† 7

*XLogP3: Calculated partition coefficient (lipophilicity); †Estimated based on structural analogs; ‡Thiophene’s sulfur contributes to higher lipophilicity.

Substituent Effects

  • Electron-Donating vs. In contrast, the 3-fluorophenyl substituent () introduces electron-withdrawing effects, which may alter binding affinities or metabolic stability .
  • Heteroatom Influence : The 3-methylthiophen-2-yl group () incorporates sulfur, which increases lipophilicity (higher XLogP3) and may improve membrane permeability compared to oxygen-containing furans .
  • Steric Effects: The 4-tert-butylphenyl substituent () adds significant steric bulk, likely reducing solubility but enhancing hydrophobic interactions in nonpolar environments .

Ester Group Impact

  • tert-Butyl vs. However, the tert-butyl group increases molecular weight and lipophilicity, which may reduce aqueous solubility.

Calculated Properties and Bioavailability

  • Lipophilicity (XLogP3) : The target compound’s estimated XLogP3 (~3.8) places it between the hydrophilic benzo[d][1,3]dioxole derivative (, XLogP3 ~3.5) and the highly lipophilic 4-tert-butylphenyl analog (, XLogP3 5.2). This balance may optimize passive diffusion across biological membranes.
  • Hydrogen Bond Acceptors : The furan-2-ylmethylene group contributes to a moderate hydrogen bond acceptor count (6), similar to the benzo[d][1,3]dioxole analog (7 in ) but higher than fluorophenyl or thiophene derivatives (5) .

Research Implications

The furan-2-ylmethylene group may offer unique electronic properties for targeting enzymes or receptors sensitive to oxygen-rich ligands.

The tert-butyl ester could enhance stability in vivo compared to methyl esters, making the compound a candidate for prolonged-action formulations.

Further studies should explore substituent effects on solubility, protein binding, and metabolic pathways to refine structure-activity relationships.

Biological Activity

(Z)-tert-butyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structure incorporates a furan moiety, which is known for its ability to interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈O₄. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate oxidative stress and inflammatory responses by interacting with enzymes and receptors involved in these pathways. The presence of both furan and benzofuran moieties enhances its potential to act as a pharmacological agent.

Biological Activity Overview

Research has indicated several key biological activities associated with this compound:

  • Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress.
  • Anti-inflammatory Effects : It has shown potential in reducing inflammation in various animal models.
  • Antimicrobial Properties : Studies have indicated that it possesses antimicrobial activity against certain bacterial strains.

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:

Study 1: Antioxidant Activity

A study assessed the antioxidant capacity of related benzofuran derivatives, demonstrating their efficacy in scavenging free radicals and reducing oxidative damage in cellular models .

Study 2: Anti-inflammatory Effects

In a model of neuropathic pain, compounds similar to this compound showed significant anti-inflammatory effects without affecting locomotor behavior . This suggests a favorable safety profile for potential therapeutic use.

Study 3: Antimicrobial Activity

Research has indicated that benzofuran derivatives exhibit antimicrobial properties against various pathogens. The specific interactions of these compounds with microbial enzymes make them promising candidates for developing new antibiotics .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntioxidantScavenges free radicals, reducing oxidative stress
Anti-inflammatoryReduces inflammation in neuropathic pain models
AntimicrobialExhibits activity against certain bacterial strains

Q & A

Q. What theoretical frameworks guide the development of this compound as a therapeutic agent?

  • Methodological Answer : Link research to the "colchicine-site binder" framework () and structure-activity relationship (SAR) theories. Incorporate pharmacokinetic principles (Lipinski’s Rule of Five) and toxicity prediction tools (ProTox-II) to balance efficacy and safety .

Methodological Notes

  • Safety Handling : Due to limited toxicity data (), use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact .
  • Data Reproducibility : Replicate key findings (e.g., tubulin inhibition) using orthogonal methods (e.g., immunofluorescence microscopy + biochemical assays) .

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